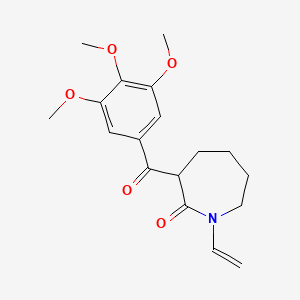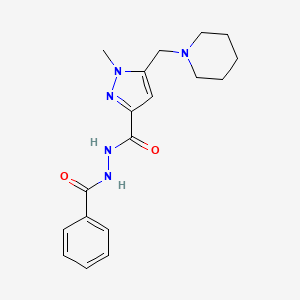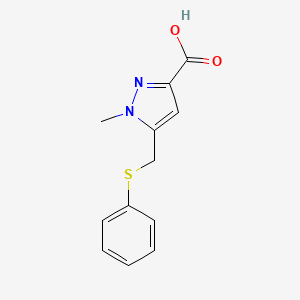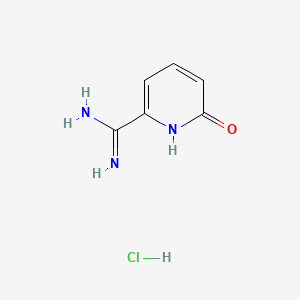
1-Chloro-4-(3,5-difluorophenylthio)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(3,5-difluorophenylthio)butane (C4F3SCl) is a chemical compound that has been studied extensively in the scientific community. It is a colorless, volatile liquid with a boiling point of 92°C and a molecular weight of 202.58 g/mol. C4F3SCl is widely used in the synthesis of various organic compounds and has been found to have a variety of applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(3,5-difluorophenylthio)butane is not well understood. However, it is believed that the compound acts as a Lewis acid, binding to electron-rich sites on organic molecules and causing a rearrangement of the molecule’s structure. This rearrangement of the molecule’s structure can lead to the formation of new compounds or the alteration of existing compounds.
Biochemical and Physiological Effects
1-Chloro-4-(3,5-difluorophenylthio)butane has been found to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as cytochrome P450, which can lead to changes in the metabolism of drugs. Additionally, 1-Chloro-4-(3,5-difluorophenylthio)butane has been found to have an inhibitory effect on certain proteins, such as the enzyme acetylcholinesterase, which can lead to changes in neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
1-Chloro-4-(3,5-difluorophenylthio)butane has several advantages for use in laboratory experiments. It is a relatively stable compound, with a boiling point of 92°C, making it easy to handle and store. Additionally, 1-Chloro-4-(3,5-difluorophenylthio)butane is relatively inexpensive and can be easily synthesized in the laboratory. However, there are some limitations to the use of 1-Chloro-4-(3,5-difluorophenylthio)butane in laboratory experiments. It is a volatile compound, and its use in the laboratory should be done with caution to avoid inhalation of the fumes. Additionally, 1-Chloro-4-(3,5-difluorophenylthio)butane is toxic and should not be ingested or handled without the proper safety equipment.
Orientations Futures
The potential applications of 1-Chloro-4-(3,5-difluorophenylthio)butane are numerous and varied. Further research into the biochemical and physiological effects of 1-Chloro-4-(3,5-difluorophenylthio)butane could lead to new and improved treatments for a variety of diseases. Additionally, further research into the synthesis of 1-Chloro-4-(3,5-difluorophenylthio)butane could lead to new and improved methods of synthesis. Finally, further research into the mechanism of action of 1-Chloro-4-(3,5-difluorophenylthio)butane could lead to the development of new and improved compounds with a wide range of applications.
Méthodes De Synthèse
1-Chloro-4-(3,5-difluorophenylthio)butane can be synthesized through a variety of methods, including the reaction of 3,5-difluorobenzene with thiophosgene in the presence of a base. This reaction yields 1-Chloro-4-(3,5-difluorophenylthio)butane in an overall yield of 99%. The reaction can be carried out at room temperature, making it a simple and efficient method of synthesis.
Applications De Recherche Scientifique
1-Chloro-4-(3,5-difluorophenylthio)butane has been found to have a wide range of applications in scientific research. It has been used to synthesize a variety of organic compounds, such as difluoropropylthioureas, which are used in the synthesis of pharmaceuticals. 1-Chloro-4-(3,5-difluorophenylthio)butane has also been used in the synthesis of organosulfur compounds, which are used in the production of agrochemicals. Additionally, 1-Chloro-4-(3,5-difluorophenylthio)butane has been used in the synthesis of polymers, which are used in the production of coatings and adhesives.
Propriétés
IUPAC Name |
1-(4-chlorobutylsulfanyl)-3,5-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF2S/c11-3-1-2-4-14-10-6-8(12)5-9(13)7-10/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYURRYHMZGLVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)SCCCCCl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.71 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



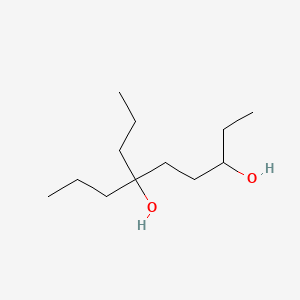


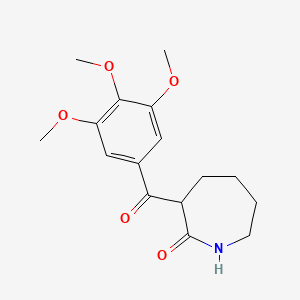
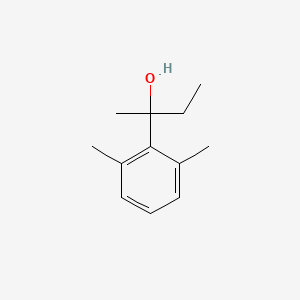
![2-[4-(Trifluoromethyl)phenyl]imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B6287785.png)
![5-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, 95%](/img/structure/B6287798.png)
![Ethyl 2-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B6287806.png)
